molecular formula C8H15NO3 B577114 2-Isopropyl-5-methyloxazolidine-4-carboxylic acid CAS No. 13227-14-0

2-Isopropyl-5-methyloxazolidine-4-carboxylic acid

Cat. No.: B577114
CAS No.: 13227-14-0
M. Wt: 173.212
InChI Key: XXHMCLCNSWZYNJ-UHFFFAOYSA-N
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Description

2-Isopropyl-5-methyloxazolidine-4-carboxylic acid is a heterocyclic compound with the molecular formula C₈H₁₅NO₃ It is a member of the oxazolidine family, which is characterized by a five-membered ring containing both nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopropyl-5-methyloxazolidine-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of isopropylamine with a suitable aldehyde or ketone, followed by cyclization with a carboxylic acid derivative. The reaction conditions often require a catalyst and may be carried out under reflux to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate purification steps such as crystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Isopropyl-5-methyloxazolidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidinones.

    Reduction: Reduction reactions can convert the compound into different oxazolidine derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the ring are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazolidinones, while reduction can produce various oxazolidine derivatives with different substituents.

Scientific Research Applications

2-Isopropyl-5-methyloxazolidine-4-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism by which 2-Isopropyl-5-methyloxazolidine-4-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Oxazolidinones: These compounds share a similar ring structure but differ in their substituents and functional groups.

    Isoxazoles: Another class of heterocyclic compounds with a similar ring structure but containing an additional nitrogen atom.

Uniqueness

2-Isopropyl-5-methyloxazolidine-4-carboxylic acid is unique due to its specific substituents, which confer distinct chemical and biological properties. Its isopropyl and methyl groups, along with the carboxylic acid functionality, make it a versatile compound for various applications.

Properties

IUPAC Name

5-methyl-2-propan-2-yl-1,3-oxazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3/c1-4(2)7-9-6(8(10)11)5(3)12-7/h4-7,9H,1-3H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXHMCLCNSWZYNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(NC(O1)C(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80667493
Record name 5-Methyl-2-(propan-2-yl)-1,3-oxazolidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80667493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13227-14-0
Record name 5-Methyl-2-(propan-2-yl)-1,3-oxazolidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80667493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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